Acetamide-13C2

Overview

Description

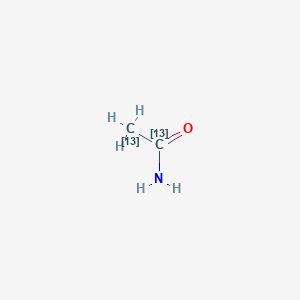

Acetamide-13C2 is an organic compound with the formula C2H5NO . It is derived from acetic acid and finds some use as a plasticizer and as an industrial solvent . It is also a naturally occurring mineral .

Synthesis Analysis

Acetamide can be produced in the laboratory from ammonium acetate by dehydration . It can also be obtained via ammonolysis of acetylacetone under conditions commonly used in reductive amination . Another method involves the coelectroreduction of CO2 and N2, illuminating the reaction mechanism underlying acetamide synthesis from these two gases on single-atom .Molecular Structure Analysis

The molecular structure of Acetamide-13C2 is planar . It can be considered an intermediate between acetone, which has two methyl (CH3) groups either side of the carbonyl (CO), and urea which has two amide (NH2) groups in those locations .Chemical Reactions Analysis

Acetamide is a potential genotoxic impurity; it should control in drug substance based on daily dosage level. It forms from base-contaminated acetonitrile and by-product of some drug substances . The reactivity of amides makes their direct reaction with nitrogen nucleophiles difficult; thus, the direct transamidation reaction needs a catalyst in order to activate the amide moiety and to promote the completion of the reaction because equilibrium is established .Physical And Chemical Properties Analysis

Acetamide-13C2 is a colorless solid crystal with a mousy odor . It is readily soluble in water, chloroform, hot benzene, glycerol and slightly soluble in ether .Scientific Research Applications

Synthesis of Flavonoid Acetamide Derivatives

Acetamide-13C2 can be used in the synthesis of a novel class of flavonoid acetamide derivatives . These derivatives of quercetin, apigenin, fisetin, kaempferol, and luteolin have been synthesized with 80–82% yields . The modification of flavonoids into these acetamide derivatives significantly improves the bioavailability and the ADMET toxicity properties .

Improvement of Bioavailability

The bioavailability of flavonoids can be improved by modifying them into acetamide derivatives . In vitro bioavailability analysis shows that the unmodified flavonoids have bio-availabilities in the range of 10.78–19.29% against that of the acetamide derivatives in the range of 20.70–34.87% .

Antioxidant Properties

Although the modification of flavonoids into acetamide derivatives decreases their antioxidant activity, they still possess some antioxidant properties . The antioxidant capacity was measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH·) assay .

ADMET Toxicity Properties

The acetamide derivatives of flavonoids show favorable ADMET toxicity properties . This makes them suitable for various biological applications .

Synthesis of Phenoxy Acetamide Derivatives

Acetamide-13C2 can also be used in the synthesis of phenoxy acetamide and its derivatives . These derivatives have been proven to be successful agents in terms of safety and efficacy .

Direct Transamidation Reactions

Acetamide-13C2 can be used in direct transamidation reactions . These reactions involve activation with metal catalysts .

Mechanism of Action

Target of Action

The primary target of Acetamide-13C2 is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium . The protein plays a crucial role in the regulation of the aliphatic amidase operon .

Mode of Action

Acetamide-13C2 negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of AmiR at the protein level . It also exhibits protein kinase activity .

Biochemical Pathways

The biochemical pathway involved in the action of Acetamide-13C2 is the Indole-3-Acetamide (IAM) pathway . In this pathway, tryptophan is converted to indole-3-acetamide by the monooxygenase activity of iaaM, followed by its hydrolysis to form carboxylic acid by iaaH enzyme .

Result of Action

The result of the action of Acetamide-13C2 is the inhibition of the aliphatic amidase operon, which leads to changes in the expression of certain proteins

Safety and Hazards

Future Directions

There is considerable interest in the development of new approaches to direct amidation . The ACS Green Chemistry Institute assessed the amide bond formation with good atom economy as one of the biggest challenges for organic chemists . There are uncertainties about its levels in foods. This report presents evidence that thermal decomposition of N-acetylated sugars and amino acids in heated gas chromatograph injectors contributes to artifactual acetamide in milk and beef .

properties

IUPAC Name |

acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide-13C2 | |

CAS RN |

600726-26-9 | |

| Record name | Ethanamide-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)